molecular formula C17H14O B13764456 9-Methyl-10-anthryloxirane CAS No. 66842-42-0

9-Methyl-10-anthryloxirane

Cat. No.: B13764456
CAS No.: 66842-42-0
M. Wt: 234.29 g/mol
InChI Key: UUVMDMQWVGMBQX-UHFFFAOYSA-N
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Description

2-(10-Methylanthracen-9-yl)oxirane is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications . This compound features an oxirane ring attached to a methylanthracene moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-methylanthracen-9-yl)oxirane typically involves the reaction of 10-methylanthracene with an epoxidizing agent. One common method is the epoxidation of 10-methylanthracene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for 2-(10-methylanthracen-9-yl)oxirane are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(10-Methylanthracen-9-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted anthracene derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

2-(10-Methylanthracen-9-yl)oxirane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(10-methylanthracen-9-yl)oxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The ring-opening can be catalyzed by acids, bases, or specific enzymes, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(10-Methylanthracen-9-yl)oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other anthracene derivatives. The combination of the methylanthracene moiety and the oxirane ring allows for unique photophysical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

66842-42-0

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-(10-methylanthracen-9-yl)oxirane

InChI

InChI=1S/C17H14O/c1-11-12-6-2-4-8-14(12)17(16-10-18-16)15-9-5-3-7-13(11)15/h2-9,16H,10H2,1H3

InChI Key

UUVMDMQWVGMBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4CO4

Origin of Product

United States

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